molecular formula C22H24N4O B2801383 1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole CAS No. 2034283-80-0

1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole

Cat. No.: B2801383
CAS No.: 2034283-80-0
M. Wt: 360.461
InChI Key: UCOAXUQWDFQYAW-UHFFFAOYSA-N
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Description

1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole is a complex organic compound that features a combination of a tert-butylphenyl group, a phenyl group, and a triazole ring attached to an azetidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl or triazole derivatives.

Mechanism of Action

The mechanism of action of 1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, modulating their activity. The azetidinone core can inhibit certain enzymes by mimicking the transition state of their substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties .

Biological Activity

1-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. It features a triazole ring, which is known for its diverse pharmacological properties, including anticancer and anti-inflammatory activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Synthesis

The compound can be synthesized through a series of organic reactions, typically involving the formation of the triazole ring via a [3+2] cycloaddition reaction between an azide and an alkyne, followed by coupling reactions to attach the azetidinone core and the tert-butylphenyl group.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anticancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against different cancer cell lines. For instance:

Cell Line IC50 (µM) Comparison
HepG-212.22Comparable to Doxorubicin (11.21)
HCT-11614.16Comparable to Doxorubicin (12.46)
MCF-714.64Comparable to Doxorubicin (13.45)

These results indicate that the compound exhibits significant cytotoxicity against liver (HepG-2), colon (HCT-116), and breast (MCF-7) cancer cells, suggesting its potential as an anticancer agent .

Anti-inflammatory Activity

Another aspect of the compound's biological profile is its anti-inflammatory activity. In a study comparing various triazole derivatives, the compound demonstrated appreciable anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). The mechanism of action may involve inhibition of inflammatory mediators such as cytokines and prostaglandins .

Structure–Activity Relationship

The structure–activity relationship (SAR) studies indicate that substituents on the phenyl ring significantly influence the biological activity of triazole derivatives. Compounds with electron-donating groups generally exhibit higher potency against cancer cell lines compared to those with electron-withdrawing groups . This suggests that further modifications could enhance the efficacy of this compound.

Case Studies

Several case studies have been documented regarding the synthesis and testing of similar compounds:

  • Synthesis of Triazole Hybrids : A series of 1,2,3-triazole hybrids were synthesized and tested for their antitumor properties. The most potent candidates showed IC50 values comparable to those of standard chemotherapeutics .
  • Anti-inflammatory Studies : Research on triazole derivatives indicated significant anti-inflammatory effects in vitro, with some compounds showing efficacy in animal models of inflammation .

Properties

IUPAC Name

(4-tert-butylphenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c1-22(2,3)18-11-9-17(10-12-18)21(27)25-13-19(14-25)26-15-20(23-24-26)16-7-5-4-6-8-16/h4-12,15,19H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOAXUQWDFQYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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